molecular formula C18H23NO2 B239939 N-(4-methoxyphenyl)adamantane-1-carboxamide

N-(4-methoxyphenyl)adamantane-1-carboxamide

Cat. No.: B239939
M. Wt: 285.4 g/mol
InChI Key: DOMQVXNITFPQNL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C18H23NO2 and its molecular weight is 285.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C18H23NO2/c1-21-16-4-2-15(3-5-16)19-17(20)18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H,19,20)

InChI Key

DOMQVXNITFPQNL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Subject 6.5 g. (33.0 mmoles) of 1-adamantane carboxylic acid chloride, 4.0 g. (33.0 mmoles) of p-anisidine and 10.0 ml. of triethylamine to the process of Example 11 and crystallize the residue obtained thereby from chloroform to yield the title product, m.p. 181°-184°C.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

1-Adamantanecarboxylic acid (10.8 g, 0.06 mole) was dissolved in N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine (13.4 g, 0.06 mole) as described in example 1. After the reaction mixture cooled to room temperature, a solution of p-anisidine (18.5 g, 0. 15 mole) in ethyl ether (minimum amount) was added and the reaction mixture was stirred for about an hour. The ethyl ether was removed at the rotary evaporator and the N-p-methoxyphenyl-1-adamantanecarboxamide was isolated as described in example 1 to give 15.8 g, 92%; mp 186-187° C. The analytical sample was recrystallized from cyclohexane and sublimed. Anal. Calcd. for C18H23NO2: C, 75.80; H, 8.07; N, 4.91. Found: C, 75.69; H, 8.17; N, 4.92.
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